Cas no 14611-51-9 (Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)-)

14611-51-9 structure
Productnaam:Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)-
Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)-
- (2R)-N-methyl-1-phenyl-N-prop-2-ynylpropan-2-amine
- R(-)-Selegiline solution
- (S)-(+)-selegiline
- Carbex
- Eldepryl
- Emsam
- Jumex
- L-Deprenalin
- methyl(1-phenylpropan-2-yl)(prop-2-yn-1-yl)amine
- N-methyl-N-((R)-1-phenylpropan-2-yl)prop-2-yn-1-amine
- Selegilina
- Selegilinum
- Selegyline
- Zelapar
- (-)-Deprenil
- (-)-Deprenyl
- (-)-Selegiline
- (R)-(-)-Deprenyl
- (R)-Selegiline
- Anipryl
- Emsam TTS
- L-Deprenyl
- Selegiline
- Selegina
- Selgene
- (R)-N,alpha-Dimethyl-N-2-propynylbenzeneethanamine
- C07245
- SELEGELIN
- dl-Depreny
- NCGC00024994-03
- (R)-(-)-N-Methyl-N-(1-phenyl-2-propyl)-2-propinylamin
- N-methyl-N-(1-methyl-2-phenylethyl)prop-2-yn-1-amine
- EN300-4271449
- D03731
- methyl[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-ylamine
- SELEGILINE [VANDF]
- Selegiline, (R)-Isomer
- BPBio1_000687
- BRD-K86434416-003-03-1
- N-methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-yn-1-amine
- (-)-(N)-Methyl-N-((1R)-1-methyl-2-phenylethyl)prop-2-yn-1-amine
- (r)-(-)-n,2-dimethyl-n-2-propynylphenethylamine
- Benzeneethanamine, N,alpha-dimethyl-N-2-propynyl-, (R)-
- GTPL6639
- L-Selegiline
- Prestwick3_000552
- (R)-N-Methyl-N-(1-phenylpropan-2-yl)prop-2-yn-1-amine
- BSPBio_000623
- DTXCID403575
- NS00009550
- SPBio_002544
- SCHEMBL22232
- Prestwick2_000552
- SELEGILINE [WHO-DD]
- Selegene
- DB01037
- Benzeneethanamine, N,alpha-methyl-N-2-propynyl-, (alphaR)-
- NCGC00024994-01
- Emsam (TN)
- BRD-K86434416-003-06-4
- 14611-51-9
- UNII-2K1V7GP655
- AKOS000281115
- Selegilinum [INN-Latin]
- Selegilina [INN-Spanish]
- Selegiline (USAN/INN)
- US8633208, Deprenyl
- (R)-(-)-N,alpha-Dimethyl-N-2-propinylphenethylamine
- CHEMBL972
- DTXSID6023575
- Prestwick1_000552
- BSPBio_001589
- HMS1989P11
- BDBM15579
- 102741-42-4
- HMS2089D09
- l-E 250
- SELEGILINE [ORANGE BOOK]
- Zalapar
- SELEGILINE [INN]
- Selegilinum (INN-Latin)
- HMS1791P11
- (R)-(-)-Selegiline
- SELEGILINE [MI]
- NCGC00024994-04
- CHEBI:9086
- Prestwick0_000552
- Otrasel
- HMS3402P11
- (-)-Phenylisopropylmethylpropynylamine
- MEZLKOACVSPNER-GFCCVEGCSA-N
- BENZENEETHANAMINE, N,.ALPHA.-METHYL-N-2-PROPYNYL-, (.ALPHA.R)-
- N-methyl-N-((2R)-1-phenylpropan-2-yl)prop-2-yn-1-amine
- BRD-K86434416-001-02-7
- methyl[(2R)-1-phenylpropan-2-yl](prop-2-yn-1-yl)amine
- SELEGILINE [USAN]
- Selegilina (INN-Spanish)
- 2K1V7GP655
- Selegiline [USAN:INN:BAN]
- N04BD01
- NCGC00024994-02
- Q47495783
- N-methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine
- (RS)-Selegiline hydrochloride
- STK640578
-
- Inchi: InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1
- InChI-sleutel: MEZLKOACVSPNER-GFCCVEGCSA-N
- LACHT: C#CCN(C)[C@H](C)CC1=CC=CC=C1
Berekende eigenschappen
- Exacte massa: 187.13600
- Monoisotopische massa: 223.112777
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 4
- Complexiteit: 195
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- XLogP3: 2.8
- Topologisch pooloppervlak: 3.2
Experimentele eigenschappen
- Dichtheid: 0.954
- Smeltpunt: 141-142 °C
- Kookpunt: 273 ºC
- Vlampunt: 108 ºC
- Brekindex: nD20 1.5180
- PSA: 3.24000
- LogboekP: 2.18260
- Specifieke rotatie: D20 -11.2°
Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)- Beveiligingsinformatie
- Vervoersnummer gevaarlijk materiaal:UN 1851
- Code gevarencategorie: 11-23/24/25-39/23/24/25
- Veiligheidsinstructies: 7-16-36/37-45
-
Identificatie van gevaarlijk materiaal:
- Verpakkingsgroep:III
- Gevaarklasse:6.1(b)
- PackingGroup:III
- Veiligheidstermijn:6.1(b)
- Verpakkingsgroep:III
- Gevaarsniveau:6.1(b)
- Opslagvoorwaarde:?20°C
Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)- Douanegegevens
- HS-CODE:2921499090
- Douanegegevens:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S-003-1ML |
R(-)-Selegiline solution |
14611-51-9 | 1.0mg/mL in methanol, ampule of 1mL, certified reference material, Cerilliant | 1ML |
¥1020.53 | 2022-02-23 | |
Enamine | EN300-4271449-0.05g |
methyl[(2R)-1-phenylpropan-2-yl](prop-2-yn-1-yl)amine |
14611-51-9 | 0.05g |
$353.0 | 2023-06-01 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S938281-5mg |
Selegiline |
14611-51-9 | ≥98% | 5mg |
¥2,700.00 | 2022-08-31 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | S-003-1ML |
R(-)-Selegiline solution |
14611-51-9 | 1.0 mg/mL in methanol, ampule of 1 mL, certified reference material, Cerilliant | 1ML |
963.89 | 2021-05-13 |
Benzeneethanamine, N,a-dimethyl-N-2-propyn-1-yl-, (aR)- Gerelateerde literatuur
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
2. Back matter
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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